(4-(Aminomethyl)phenyl)methanol hydrochloride
Overview
Description
“(4-(Aminomethyl)phenyl)methanol hydrochloride”, also known as “4-(Aminomethyl)benzyl alcohol hydrochloride”, is a chemical compound with the molecular formula C8H11NO·HCl . It has a molecular weight of 173.64 and is a grey-white solid .
Synthesis Analysis
The synthesis of “(4-(Aminomethyl)phenyl)methanol hydrochloride” involves the reaction of 4-formylbenzoic acid methyl ester with hydroxylamine to obtain the oxime product, which is then hydrogenated in the presence of a base to yield 4-aminomethylbenzoic acid . The 4-aminomethylbenzoic acid is then further hydrogenated to produce 4-aminomethylphenylmethanol . It can also be prepared from 4-hydroxymethylbenzonitrile .
Molecular Structure Analysis
The molecular structure of “(4-(Aminomethyl)phenyl)methanol hydrochloride” consists of a benzene ring with a methanol and an amine group attached to it . The hydrochloride part of the molecule indicates that it is a salt of hydrochloric acid .
Physical And Chemical Properties Analysis
“(4-(Aminomethyl)phenyl)methanol hydrochloride” is a grey-white solid with a density of 1.113 g/cm3 . It has a boiling point of 280.023ºC at 760 mmHg .
Scientific Research Applications
Synthesis of Novel Compounds
(4-(Aminomethyl)phenyl)methanol hydrochloride plays a crucial role in the synthesis of a variety of chemical compounds. For example, it has been used in the synthesis of 2-(disubstituted amino)-5(4)phenylimidazoles, as demonstrated by Nishimura et al. (1975). This illustrates its versatility in creating different types of molecules, particularly in heterocyclic chemistry.
Catalytic Applications
The compound is instrumental in catalysis. For instance, it has been involved in the direct N-monomethylation of aromatic primary amines, using methanol as a methylating agent in the presence of a catalytic system, as shown by Li et al. (2012). This highlights its role in facilitating chemical reactions, particularly in the context of developing efficient synthetic methodologies.
Pharmaceutical Research
In pharmaceutical research, this compound is a key intermediate in the development of potential drug candidates. For example, Gasparyan et al. (2009) used it in the synthesis of compounds with potential cholinoblocking activities. This indicates its utility in the design and development of new therapeutic agents.
Photolysis and Electrochemical Studies
The compound also finds applications in photolysis and electrochemical studies. For instance, Protti et al. (2004) explored its use in understanding the photochemistry of certain compounds, which can be crucial for developing novel photochemical processes or materials.
Analytical Chemistry
In the field of analytical chemistry, the compound has been utilized in studies like capillary zone electrophoresis, as described by Chiari and Kenndler (1995). This underscores its importance in analytical methods, potentially aiding in the development of new analytical techniques.
properties
IUPAC Name |
[4-(aminomethyl)phenyl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4,10H,5-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEAGPLRVIOLMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674215 | |
Record name | [4-(Aminomethyl)phenyl]methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Aminomethyl)phenyl)methanol hydrochloride | |
CAS RN |
34403-46-8 | |
Record name | [4-(Aminomethyl)phenyl]methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34403-46-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.